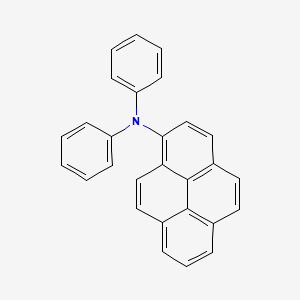
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with an o-chlorophenyl group and two amino groups at the 2 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- typically involves the diazotization of o-chloroaniline followed by azo coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: o-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-diaminopyridine in a basic medium, typically using sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups and the azo linkage can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or nucleophilic reagents like amines.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo linkage and amino groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2,6-diamino-: Lacks the azo and o-chlorophenyl groups, resulting in different chemical and biological properties.
Pyridine, 3-((p-chlorophenyl)azo)-2,6-diamino-: Similar structure but with a para-chlorophenyl group instead of ortho, leading to variations in reactivity and applications.
Pyridine, 3-((o-methylphenyl)azo)-2,6-diamino-:
Uniqueness
Pyridine, 3-((o-chlorophenyl)azo)-2,6-diamino- is unique due to the presence of both the azo linkage and the o-chlorophenyl group, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74037-43-7 |
|---|---|
Molekularformel |
C11H10ClN5 |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-7-3-1-2-4-8(7)16-17-9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
InChI-Schlüssel |
FMSVBEHFAIKRNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



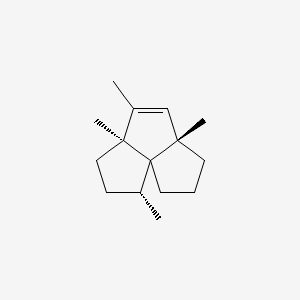
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
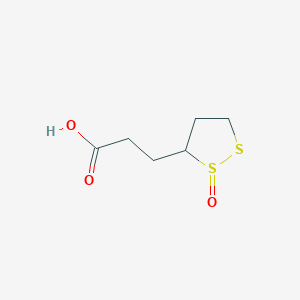
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
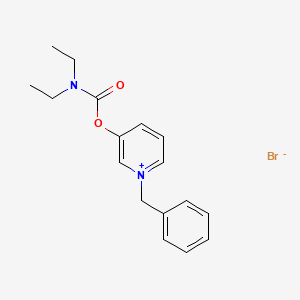
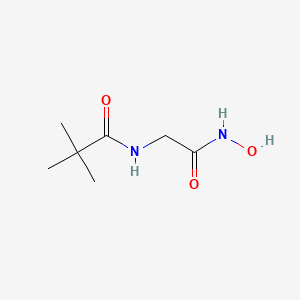
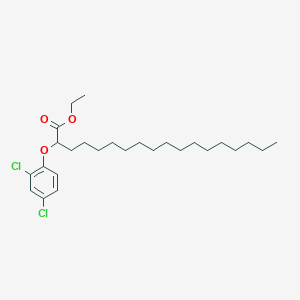
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
